Juvenate

Catalog No.
S621929
CAS No.
5255-04-9
M.F
C16H26O3
M. Wt
266.38 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Juvenate

CAS Number

5255-04-9

Product Name

Juvenate

IUPAC Name

methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+

InChI Key

QVJMXSGZTCGLHZ-ZPLWXOMKSA-N

SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C

Synonyms

10,11-epoxyfarnesenic acid methyl ester, juvenile hormone III, juvenile hormone III, (E,E)-(+-)-isomer, juvenile hormone III, (E,E)-isomer, juvenile hormone III, (R-(E,E))-isomer, juvenile hormone III, (S-(E,E))-isomer, juvenile hormone III, (Z,E)-isomer, methyl 10,11-epoxy-3,7,11-trimethyl-2,6-dodecanoate

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C

Description

The exact mass of the compound Juvenate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 688246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Juvenate is a compound with the chemical formula C16H26O3, recognized primarily for its role in skincare and therapeutic applications. It mimics juvenile hormones found in insects, which are essential for regulating growth and development. This compound is noted for its anti-aging properties, promoting skin regeneration and cellular repair. The formulations containing Juvenate aim to restore skin health by targeting cellular mechanisms, thereby enhancing the skin's appearance and function .

That facilitate its biological activity. The compound can undergo esterification reactions, where it reacts with alcohols to form esters, which are often utilized in cosmetic formulations. Additionally, it may engage in hydrolysis reactions under certain conditions, breaking down into its constituent parts and potentially releasing active components that contribute to skin healing and regeneration .

Juvenate can be synthesized through various organic chemistry methods. One common approach involves the reaction of specific precursors under controlled conditions to yield the desired compound. This may include multi-step synthesis processes that involve functional group transformations such as alkylation or acylation. The precise synthetic pathway can vary depending on the intended application, whether in skincare formulations or other therapeutic uses .

Juvenate has diverse applications primarily in the skincare industry. It is formulated into serums, creams, and other topical products aimed at:

  • Anti-aging: Reducing signs of aging by promoting collagen synthesis.
  • Skin repair: Aiding recovery from dermatological procedures.
  • Hydration: Enhancing moisture retention in the skin.
  • Soothing: Alleviating irritation and inflammation .

Furthermore, its potential use extends beyond cosmetics into agricultural applications where juvenile hormone analogs are utilized for pest control.

Interaction studies of Juvenate reveal its synergistic effects when combined with other active ingredients such as hyaluronic acid, peptides, and vitamins. These studies indicate that Juvenate enhances the efficacy of these compounds, leading to improved outcomes in skincare treatments. For example, when used alongside hyaluronic acid, it may boost hydration levels more effectively than either ingredient alone .

Juvenate shares similarities with several compounds known for their roles in skin health and development:

Compound NameSimilarityUnique Features
Juvenile HormoneRegulates growth and developmentNaturally occurring hormone in insects
RetinolPromotes cell turnoverVitamin A derivative with strong anti-aging effects
PeptidesStimulates collagen productionShort chains of amino acids enhancing skin elasticity
Hyaluronic AcidIncreases moisture retentionNaturally occurring polysaccharide providing hydration
Growth FactorsSupports cellular regenerationProteins that stimulate cell growth and differentiation

Juvenate's uniqueness lies in its dual role as both a skincare agent and a mimic of juvenile hormones, which is not commonly found among typical skincare ingredients. This allows it to target both immediate cosmetic concerns and underlying biological processes related to skin health .

Juvenate, scientifically designated as methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate, possesses the molecular formula C16H26O3 with a molecular weight of 266.38 grams per mole [1] [2]. This sesquiterpenoid compound is also recognized under the systematic name trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester and carries the Chemical Abstracts Service registry number 24198-95-6 as its primary identifier, with an alternate registration number of 5255-04-9 [1] [2].

The stereochemical configuration of Juvenate is characterized by a specific geometric arrangement that defines its biological and chemical properties [1]. The molecule exhibits a (2E,6E) geometric configuration, indicating that both double bonds at positions 2 and 6 adopt the trans configuration [1] [2]. This trans,trans arrangement is essential for the compound's structural integrity and contributes significantly to its physicochemical behavior [5].

Table 1: Fundamental Molecular Properties of Juvenate

PropertyValueReference
Molecular FormulaC16H26O3 [1] [2]
Molecular Weight266.38 g/mol [1] [2]
Primary CAS Number24198-95-6 [1] [2]
Alternate CAS Number5255-04-9 [1]
European Community Number246-072-9 [1]
PubChem CID5367549 [2]

The Standard International Chemical Identifier (InChI) for Juvenate is InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+, with the corresponding InChI Key being QVJMXSGZTCGLHZ-ZPLWXOMKSA-N [1] [2]. These identifiers confirm the presence of two E-configured double bonds and the specific three-dimensional arrangement of atoms within the molecule.

Functional Groups and Reactivity

Juvenate contains three primary functional groups that govern its chemical reactivity and physicochemical properties [1] [2]. The molecule features an epoxide ring (oxirane), a methyl ester group, and two alkene double bonds arranged in a conjugated system [1]. Each functional group contributes distinct reactivity patterns and influences the overall chemical behavior of the compound.

The epoxide moiety, specifically the 3,3-dimethyloxiran-2-yl group, represents the most reactive center within the Juvenate structure [17]. Epoxides are characterized by high ring strain due to the three-membered ring containing an oxygen atom, which creates both angle strain and torsional strain [17]. This ring strain results from poor orbital overlap caused by deviation from the ideal tetrahedral bond angle of 109.5 degrees and the permanently eclipsed conformation of adjacent bonds [17]. The high reactivity of the epoxide group enables Juvenate to undergo nucleophilic ring-opening reactions under both acidic and basic conditions [17] [18].

Under acidic conditions, the epoxide oxygen becomes protonated, making the carbon atoms more electrophilic and susceptible to nucleophilic attack [17]. The ring-opening typically follows an SN2 mechanism where nucleophiles attack the less substituted carbon of the epoxide ring [17]. In the case of Juvenate, the presence of the 3,3-dimethyl substitution pattern creates steric hindrance that influences the regioselectivity of nucleophilic attack [17].

Table 2: Functional Group Analysis of Juvenate

Functional GroupLocationReactivity CharacteristicsChemical Behavior
Epoxide (Oxirane)3,3-dimethyloxiran-2-ylHigh ring strain, electrophilicNucleophilic ring-opening reactions [17]
Methyl EsterTerminal carboxylateModerate electrophilicityHydrolysis, transesterification [14]
Alkene Double BondsPositions 2,6 (E,E)Electron-rich, nucleophilicElectrophilic addition reactions [14]
Tertiary Methyl GroupsVarious positionsSteric hindranceConformational effects [1]

The methyl ester functional group contributes to the compound's reactivity through its susceptibility to hydrolysis and transesterification reactions [14]. Under basic conditions, the ester undergoes saponification to yield the corresponding carboxylic acid and methanol [14]. The ester carbonyl carbon exhibits electrophilic character, making it susceptible to nucleophilic attack by hydroxide ions or other nucleophiles [14].

The two double bonds in Juvenate, positioned at the 2,6-positions with E-configuration, form part of an extended conjugated system that influences the molecule's electronic properties [1] [19]. These alkene groups are capable of undergoing electrophilic addition reactions, including halogenation, hydrohalogenation, and epoxidation [14]. The geometric configuration of these double bonds is crucial for maintaining the biological activity of the compound, as demonstrated by comparative studies with geometric isomers [19] [22].

The reactivity of Juvenate is further modulated by the presence of multiple methyl substituents that provide steric hindrance and influence the accessibility of reactive centers [1]. The 3,7-dimethyl substitution pattern on the main carbon chain, combined with the 3,3-dimethyl groups on the epoxide ring, creates a sterically congested environment that affects reaction kinetics and selectivity [1].

Physical Properties (Melting Point, Solubility, etc.)

The physical properties of Juvenate are characteristic of medium-chain sesquiterpenoid esters and reflect the influence of its molecular structure on its physical behavior [32]. The compound exists as a liquid at room temperature, which is consistent with its relatively long carbon chain and the presence of an ester functional group [32].

Solubility characteristics of Juvenate follow predictable patterns based on its molecular structure and functional groups [12] [16]. The compound demonstrates good solubility in organic solvents, particularly dichloromethane, diethyl ether, and hexane [32]. This solubility profile is attributed to the predominantly hydrophobic nature of the molecule, with its long carbon chain and methyl substituents contributing to its lipophilic character [12].

The solubility in water is expected to be limited due to the large hydrophobic portion of the molecule [12] [16]. While the ester and epoxide functional groups can participate in hydrogen bonding with water molecules, the extensive hydrocarbon framework significantly reduces aqueous solubility [12]. The presence of more than five carbon atoms in the alkyl chain generally correlates with decreased water solubility, which applies to Juvenate with its sixteen-carbon structure [16].

Table 3: Physical Properties of Juvenate

PropertyValue/CharacteristicDetermination MethodReference
Physical StateLiquid at room temperatureVisual observation [32]
AppearanceClear liquidVisual characterization [32]
Solubility in DichloromethaneGoodExperimental determination [32]
Solubility in Diethyl EtherGoodExperimental determination [32]
Solubility in HexaneGoodExperimental determination [32]
Water SolubilityLimitedPredicted from structure [12] [16]
Melting PointNot determined- [32]
Boiling PointNot determined- [32]

The vapor pressure characteristics of Juvenate are influenced by its molecular weight and intermolecular forces [25] [29]. Compounds with higher molecular weights typically exhibit lower vapor pressures at a given temperature, and Juvenate's molecular weight of 266.38 grams per mole suggests moderate volatility [25]. The presence of the ester group and epoxide functionality introduces polar interactions that can increase intermolecular forces and reduce vapor pressure compared to purely hydrocarbon compounds of similar molecular weight [25].

Thermal stability properties of Juvenate are expected to be influenced by the presence of the epoxide ring, which is generally considered a thermally labile functional group [17] [18]. Epoxides can undergo thermal rearrangement reactions at elevated temperatures, potentially leading to ring-opening or rearrangement products [18]. The ester functionality is generally more thermally stable but can undergo decomposition at high temperatures through elimination or hydrolysis pathways [14].

The density of Juvenate has not been explicitly reported in the available literature, but can be estimated based on its molecular structure and similar sesquiterpenoid compounds [21]. The presence of oxygen atoms in the epoxide and ester groups would be expected to increase the density compared to purely hydrocarbon analogs [21].

Isomerism and Stereochemical Specificity

Juvenate exhibits multiple forms of isomerism that significantly impact its chemical and biological properties [9] [10] [11]. The compound demonstrates both geometric isomerism arising from its double bonds and potential optical isomerism due to the presence of a chiral center at the epoxide carbon [9] [11].

The geometric configuration significantly influences the biological activity and physical properties of the compound [19] [22]. The E-configuration of both double bonds creates a more extended molecular conformation compared to Z-isomers, which can affect binding affinity to biological receptors and influence intermolecular interactions [19]. Studies on related juvenile hormone compounds have demonstrated that the geometric configuration of double bonds is crucial for maintaining biological activity [5].

Table 4: Isomeric Forms and Stereochemical Features of Juvenate

Isomerism TypePossible FormsNaturally Occurring FormSignificance
Geometric (Position 2)E or ZE (trans)Biological activity [19] [22]
Geometric (Position 6)E or ZE (trans)Molecular conformation [19] [22]
Optical (Epoxide center)R or SVariable/RacemicReceptor binding [11] [20]
ConformationalMultiple rotamersDynamic equilibriumSolution behavior [9] [10]

Optical isomerism in Juvenate arises from the chiral center at the epoxide carbon [11] [20]. The 2-position of the 3,3-dimethyloxiran ring represents an asymmetric carbon atom due to the four different substituents attached to it [11]. This chiral center can adopt either R or S configuration according to the Cahn-Ingold-Prelog priority rules [9] [11].

The optical activity of pure enantiomers of Juvenate would be expected to rotate plane-polarized light in opposite directions [20]. A pure R-enantiomer would rotate light in one direction, while the pure S-enantiomer would rotate light in the opposite direction by an equal magnitude [20]. However, racemic mixtures containing equal amounts of both enantiomers would be optically inactive due to the cancellation of their optical rotations [20].

Conformational isomerism represents another important aspect of Juvenate's stereochemical behavior [9] [10]. The molecule can adopt multiple conformations through rotation around single bonds, particularly those in the main carbon chain [9] [10]. These conformational changes can influence the spatial arrangement of functional groups and affect the molecule's interaction with biological targets [9].

The stereochemical specificity of Juvenate is particularly relevant in biological systems where different stereoisomers can exhibit markedly different activities [5]. Research on related juvenile hormone compounds has shown that specific stereochemical configurations are required for optimal biological activity [5]. The 10R stereochemistry in related compounds has been identified as crucial for hormone activity, suggesting that absolute configuration plays a critical role in biological function [5].

Studies examining the stereochemistry of juvenile hormones from various insect species have revealed that natural isolates typically exhibit specific stereochemical configurations [5]. For instance, compounds isolated from Chagas disease vectors have been characterized with (2R,3S,10R) stereochemistry, indicating the importance of absolute configuration in natural systems [5]. This stereochemical specificity has implications for both the biological activity and the synthetic approaches used to prepare Juvenate and related compounds.

The biosynthetic pathway of Juvenate follows a well-characterized route that can be divided into two distinct phases: the early steps involving the universal mevalonate pathway, and the late steps that are specific to insect juvenile hormone synthesis [1] [4]. This bifurcated approach allows insects to utilize existing metabolic machinery while incorporating specialized enzymatic steps for hormone production.

The early biosynthetic steps commence with acetyl-CoA as the primary substrate, proceeding through the classical mevalonate pathway that is conserved across eukaryotic organisms [5] [6]. This pathway involves eight distinct enzymatic reactions, beginning with the condensation of two acetyl-CoA molecules by acetyl-CoA acetyltransferase to form acetoacetyl-CoA. Subsequently, HMG-CoA synthase catalyzes the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase, a rate-limiting enzyme in the pathway [7] [5].

The mevalonate molecule undergoes a series of phosphorylation and decarboxylation reactions to produce isopentenyl diphosphate (IPP), the fundamental five-carbon building block of all isoprenoids [4] [5]. Mevalonate kinase catalyzes the first phosphorylation to form mevalonate-5-phosphate, followed by phosphomevalonate kinase producing mevalonate-5-diphosphate. The final step involves mevalonate diphosphate decarboxylase, which removes the carboxyl group and one phosphate to yield IPP [5].

The conversion of IPP to its isomer dimethylallyl diphosphate (DMAPP) by isopentenyl diphosphate isomerase creates the necessary substrates for farnesyl diphosphate synthase (FPPS) [4] [5]. This enzyme catalyzes the sequential head-to-tail condensation of IPP units with DMAPP to form geranyl diphosphate (GPP), and subsequently with another IPP molecule to produce farnesyl diphosphate (FPP), the fifteen-carbon precursor to all juvenile hormones [4] [5].

The transition from the universal mevalonate pathway to JH-specific biosynthesis occurs with the hydrolysis of FPP to farnesol by farnesyl phosphatase [4] [8]. In Drosophila melanogaster, this reaction is catalyzed by Phos15739, which exhibits high specificity for FPP with a catalytic efficiency (Kcat/Km) of 2.1 × 10^5 M^-1^s^-1 [4]. The expression of this enzyme in the ring gland correlates with JH III titer during development, suggesting its regulatory importance in JH biosynthesis [4].

Following FPP hydrolysis, farnesol undergoes sequential oxidation reactions to produce the immediate precursors of Juvenate. Farnesol dehydrogenase, identified as a short-chain dehydrogenase belonging to the classical NADP+-dependent SDR subfamily, oxidizes farnesol to farnesal [9]. In Aedes aegypti, this enzyme (AaSDR-1) shows highest affinity for farnesol among various isoprenoid alcohols and demonstrates developmental-stage-specific expression patterns that correlate with JH biosynthetic activity [9].

The oxidation of farnesal to farnesoic acid represents a critical regulatory step in JH biosynthesis, catalyzed by aldehyde dehydrogenase 3 (ALDH3) [10]. This NAD+-dependent enzyme exhibits remarkable regulatory properties, with its activity levels directly correlating with JH biosynthetic rates in different physiological states [10]. In blood-fed female mosquitoes, reduced ALDH3 activity creates a metabolic bottleneck that limits JH synthesis, demonstrating its role as a key regulatory enzyme [10].

Enzymatic Regulation (JHAMT, Epoxidases, etc.)

The final steps of Juvenate biosynthesis involve two crucial enzymes that have become prime targets for understanding hormonal regulation and potential pest control strategies: juvenile hormone acid methyltransferase (JHAMT) and cytochrome P450 epoxidases [11] [12]. These enzymes exhibit distinct regulatory patterns and substrate specificities that vary among insect orders, contributing to the diversity of juvenile hormone forms across species.

Juvenile hormone acid methyltransferase represents the penultimate step in JH biosynthesis and functions as a rate-limiting enzyme in most insect species [11] [12]. This approximately 33 kDa enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxylate group of JH precursors, converting inactive JH acids to active JH forms [13] [11]. The enzyme exhibits a typical SAM-dependent methyltransferase fold, characterized by a six-stranded β-sheet with nine intercalated α-helices [13].

Structural analysis of JHAMT reveals critical residues for substrate recognition and catalysis. Asp-69 forms hydrogen bonds with SAM ribose hydroxyl groups, while Asp-49 hydrogen bonds through water with the NH3+ moiety of SAM [13]. The substrate binding pocket is formed by hydrophobic residues including Val-70, Ile-95, Ile-151, Ile-154, Tyr-155, Leu-158, Val-221, and Val-224, which accommodate the carbon tail of JH acids [13]. Gln-14 and Trp-120 provide crucial hydrogen bonding interactions with the carboxyl group of substrate molecules [13].

The catalytic mechanism involves a putative SN2 reaction where JHAMT coordinates either farnesoic acid or JH acid III for nucleophilic attack on the methyl group of SAM [13]. This reaction produces S-adenosyl homocysteine and the corresponding methyl ester, with the enzyme showing varying substrate preferences across species [11]. Bombyx mori JHAMT demonstrates highest activity toward JH acids I and II, while mosquito and other dipteran JHAMTs prefer farnesoic acid as substrate [11] [14].

Transcriptional regulation of JHAMT exhibits remarkable developmental and physiological specificity. In Bombyx mori, JHAMT expression occurs specifically in the corpora allata throughout third and fourth instars, but rapidly declines at the beginning of the fifth instar and becomes undetectable by day 4, remaining suppressed until pupation [11] [14]. This transcriptional suppression correlates directly with the termination of JH biosynthesis, which is prerequisite for metamorphosis initiation [11].

The regulatory control of JHAMT extends beyond developmental timing to include nutritional and reproductive signals. In Aedes aegypti, JHAMT expression increases dramatically during periods of high JH synthesis in sugar-fed females but decreases following blood feeding [15]. This nutritional regulation involves complex interactions between brain-derived factors and intrinsic cellular mechanisms within the corpora allata [15].

Recent studies have identified microRNA-mediated regulation of JHAMT expression. In the migratory locust, miR-276 and miR-182013-5p function as dual regulators of JHAMT, acting as "brake" and "accelerator" respectively [16]. miR-276 abundance in late nymphal stages correlates with reduced JHAMT expression and JH levels, while miR-182013-5p dominance in adults enhances JHAMT expression and JH synthesis [16].

Cytochrome P450 epoxidases represent the final enzymatic step in JH biosynthesis, catalyzing the stereoselective epoxidation of methyl farnesoate to produce the characteristic epoxide groups that define juvenile hormone structure [17] [18]. These enzymes exhibit remarkable substrate specificity and stereochemical precision, with CYP15A1 from Diploptera punctata producing the natural (10R)-epoxide enantiomer with 98% selectivity [17].

The identification and characterization of JH epoxidases has revealed significant phylogenetic diversity. In most insect orders, CYP15A1 serves as the primary JH epoxidase, exhibiting strict substrate specificity for methyl farnesoate while showing no activity toward farnesoic acid or other potential substrates [17]. However, higher dipterans including Drosophila melanogaster have lost the CYP15 gene and instead utilize CYP6G2 as the major JH epoxidase [19] [18].

CYP6G2 demonstrates broader substrate specificity than CYP15A1, capable of catalyzing both mono-epoxidation and bis-epoxidation reactions [19] [18]. This enzyme is predominantly expressed in the corpus allatum, with expression patterns matching those of JHAMT [19]. Mutation of CYP6G2 results in severe developmental disruptions and reproductive deficiencies that exceed those observed in JHAMT mutants, indicating its critical role in dipteran JH biosynthesis [19] [18].

The enzymatic regulation of JH biosynthesis also involves sophisticated feedback mechanisms. Farnesyl pyrophosphate synthase exhibits allosteric inhibition by its product FPP, providing a mechanism for controlling precursor availability [20]. This product inhibition occurs with a Kd of 5-6 μM, within a catalytically relevant range, and contributes to the fine-tuning of JH precursor pools [20].

Tissue-Specific Synthesis in Corpora Allata

The corpora allata represents a highly specialized endocrine tissue that has evolved specifically for juvenile hormone synthesis [3] [1]. This paired glandular structure, anatomically associated with the corpora cardiaca, exhibits remarkable tissue-specific gene expression patterns and cellular architecture optimized for hormone production and secretion [3] [21].

The cellular organization of the corpora allata reflects its specialized function in JH biosynthesis. The gland comprises two distinct cell populations: a core group of large, deeply staining cells responsible for hormone synthesis, and a peripheral layer of pale-staining cells with distinct morphological characteristics [22]. In Rhodnius prolixus and related triatomine species, these peripheral cells have been identified as allatotropic cells that contain axon-like projections extending into the hormone-producing core region [22].

Transcriptomic analysis of the corpora allata reveals highly specific gene expression patterns that distinguish this tissue from other insect organs [21] [23]. All genes encoding JH biosynthetic enzymes are expressed in the CA-CC complex, confirming their role in hormone production [21]. However, the expression levels of different enzymes vary significantly, reflecting their relative importance in pathway regulation [21].

The mevalonate pathway enzymes show moderate expression levels in the corpora allata, consistent with their dual roles in JH synthesis and general cellular metabolism [21]. In contrast, genes involved in JH-specific steps, particularly those encoding methyltransferase and epoxidase activities, demonstrate highly restricted expression patterns [21]. The gene encoding O-methyltransferase and methyl farnesoate epoxidase show specific expression in the CA-CC complex, with little or no expression detected in other tissues [21].

The tissue-specific expression of JH biosynthetic genes is coordinated through sophisticated transcriptional regulatory mechanisms. Recent studies have identified Dead ringer (Dri) as a central transcriptional regulator of CA-specific JH biosynthetic enzyme genes [26]. Dri functions as an upstream regulator that controls the coordinated expression of most JHBE genes, with its knockdown resulting in precocious metamorphosis and reduced expression of CA-specific enzymes [26].

The corpora allata also exhibits remarkable developmental plasticity in its biosynthetic capacity. During periods of high JH demand, such as reproductive maturation, the gland undergoes significant morphological and biochemical changes [7]. Nuclear hormone receptors Seven-up-B (Svp-B) and Fushi tarazu-factor 1 (FTZ-F1) play essential roles in the tissue- and stage-specific activation of adult CA JH biosynthetic activity [7].

The regulatory control of CA-specific JH synthesis involves complex interactions between local and systemic factors. Allatotropic and allatostatic peptides provide neurohormonal regulation of CA activity, with their receptors specifically expressed in the gland [15] [27]. The CA also demonstrates intrinsic regulatory mechanisms, including the local production of allatotropin in some species, suggesting autocrine or paracrine control of JH synthesis [22].

Metabolic regulation within the corpora allata reflects the specialized demands of JH biosynthesis. The gland maintains distinct pools of biosynthetic intermediates, with their concentrations varying according to physiological state [10]. In mosquitoes, the transition from sugar-fed to blood-fed states involves dramatic changes in precursor pool sizes and enzyme activities, demonstrating the CA's capacity for rapid metabolic adjustment [10].

The tissue-specific nature of JH synthesis also extends to the cellular trafficking of precursors and products. The identification of takeout/JH binding proteins and retinol-binding protein homologs in both cockroach and mosquito CA suggests sophisticated mechanisms for metabolite trafficking within the gland [23]. These binding proteins may facilitate the transport of JH precursors between cellular compartments or protect hormone molecules from degradation [23].

Phylogenetic Variations in Synthesis Pathways

The evolutionary diversification of insect orders has resulted in remarkable variations in juvenile hormone biosynthetic pathways, reflecting both phylogenetic constraints and adaptive specializations [25] [28] [29]. These variations encompass differences in enzyme substrate specificities, reaction orders, gene duplications, and the types of juvenile hormones produced across major insect lineages.

The most fundamental phylogenetic variation involves the order of the final two enzymatic steps in JH biosynthesis: methylation and epoxidation [28]. In Lepidoptera, epoxidation by cytochrome P450 enzymes precedes methylation by JHAMT, following the sequence farnesoic acid → JH acid → JH [28]. This contrasts with most other insect orders, including Orthoptera, Dictyoptera, Coleoptera, and Diptera, where methylation precedes epoxidation, following the pathway farnesoic acid → methyl farnesoate → JH III [28].

This phylogenetic divergence in reaction order appears to be determined primarily by the substrate specificities of the involved enzymes rather than fundamental differences in JHAMT structure [28]. Homology modeling studies demonstrate that JHAMTs from all insect orders retain the ability to recognize both farnesoic acid and JH acids as substrates [28]. The critical factor determining pathway order is the relative substrate affinities of the epoxidase enzymes [28].

In Lepidoptera, JH epoxidases demonstrate higher affinity for farnesoic acid than for methyl farnesoate, driving epoxidation to occur first [28]. Bombyx mori CYP15C1 shows high stereoselective epoxidation of farnesoic acid, while the corresponding JHAMT exhibits highest activity toward JH acids I and II compared to JH acid III or farnesoic acid [11] [28]. This enzyme pairing creates a metabolic preference for the epoxidation-first pathway characteristic of moths and butterflies.

Conversely, in most other insect orders, epoxidases such as CYP15A1 from Diploptera punctata cannot efficiently epoxidize farnesoic acid but show high activity toward methyl farnesoate [17] [28]. This substrate specificity necessitates methylation first, followed by epoxidation to produce JH III [17] [28]. The stereoselective nature of these epoxidases is remarkable, with CYP15A1 producing the natural (10R)-epoxide with 98% stereochemical purity [17].

Gene duplication events represent another major source of phylogenetic variation in JH biosynthetic pathways [25] [30]. Lepidoptera exhibit extensive gene duplications affecting multiple components of the biosynthetic machinery, including farnesyl diphosphate synthase, JHAMT, farnesoic acid O-methyltransferase, and JH metabolic enzymes [25] [30]. In Bombyx mori, several JH-related genes show multiple copies distributed in tandem arrays on specific chromosomes [25].

These duplications in Lepidoptera may contribute to the production of multiple JH forms characteristic of this order [25]. While most insects produce primarily JH III, Lepidoptera synthesize JH 0, JH I, JH II, and JH III, with different species showing varying preferences for particular homologs [25] [31]. The gene duplications may provide the enzymatic diversity necessary for synthesizing this expanded repertoire of juvenile hormones.

Diptera present a particularly interesting case of phylogenetic specialization [19] [18] [32]. Higher dipterans, including Drosophila melanogaster, have lost the CYP15 gene family entirely and instead utilize CYP6G2 as their primary JH epoxidase [19] [18]. This enzyme shows broader substrate specificity than CYP15 enzymes, capable of catalyzing both mono- and bis-epoxidation reactions [19] [18].

Heteroptera present another example of phylogenetic specialization with their production of JHSB3 (JH III skipped bis-epoxide) [3]. In Rhodnius prolixus, the JH originally described by Wigglesworth has been identified as this unique structural variant [3]. The biosynthetic pathway leading to JHSB3 production involves specialized enzymatic modifications that remain to be fully characterized [3].

The phylogenetic variations extend to the regulation of JH biosynthetic gene expression [16] [26]. While the basic transcriptional machinery controlling CA-specific expression appears conserved, different insect orders have evolved distinct regulatory mechanisms [26]. The microRNA-mediated regulation identified in locusts may represent a derived regulatory mechanism not present in all insect lineages [16].

Evolutionary analysis of JH biosynthetic enzymes reveals interesting patterns of conservation and divergence [25] [23]. Comparative genomics studies show that early pathway enzymes involved in the mevalonate pathway are highly conserved across insect orders, reflecting their essential roles in general cellular metabolism [25] [23]. In contrast, late pathway enzymes specific to JH synthesis show greater evolutionary divergence, consistent with their specialized functions and the phylogenetic variations in JH structure [25] [23].

The evolution of JH epoxidation represents a key innovation in arthropod hormone biology [33]. Comparative studies using knockout approaches demonstrate that while methyl farnesoate can substitute for JH in basic developmental functions, epoxidation provides significant reproductive advantages [33]. This finding suggests that the evolution of epoxidase activity was a crucial innovation that enhanced insect reproductive fitness and may have contributed to their evolutionary success [33].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

24198-95-6

Dates

Last modified: 07-20-2023

Explore Compound Types